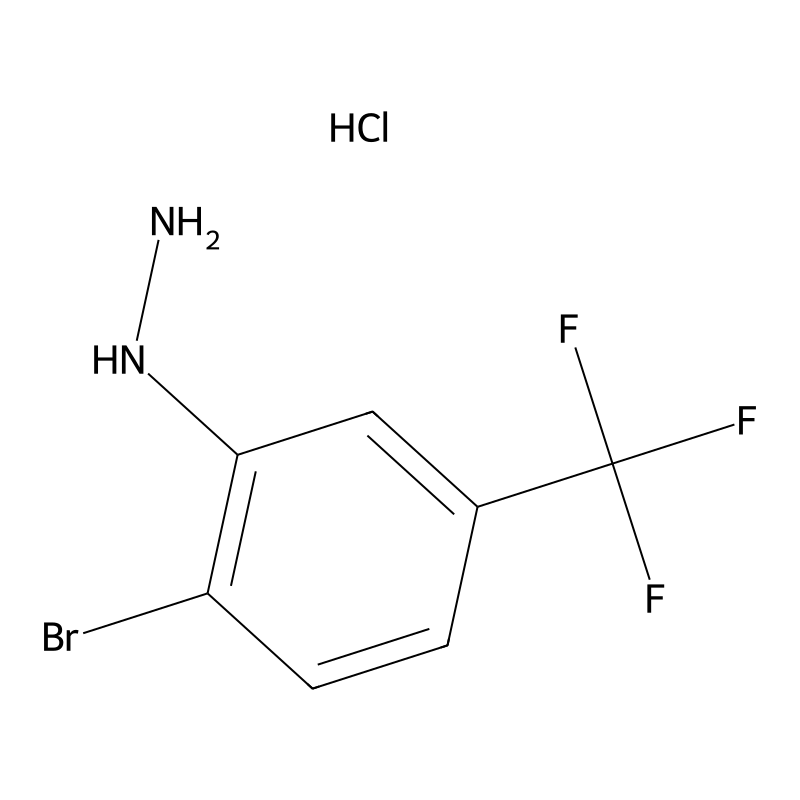

2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Hydrazine derivatives, such as triazoles and isoniazid (hydrazide of 4-pyridine-carboxylic acid), have been used as antibacterial and tuberculosis drugs .

- Hydrazones, a type of hydrazine derivative, are important intermediates for the synthesis of various heterocyclic compounds with wide biological activities .

- Several organic derivatives of hydrazine, such as triazoles, have been patented and used as fungicides, herbicides, insecticides, and plant growth regulators .

- Azocarbonamide and other organic derivatives of hydrazine are used as blowing agents .

- Hydrazine and its derivatives are used in the manufacture of foamed plastics .

- Hydrazones are used for manufacturing polymers and glues .

- Traditionally, interest in the chemistry of hydrazine and its derivatives has been focused on the development of propellants and explosives .

Pharmaceuticals and Medicine

Agriculture

Polymers and Industrial Applications

Propellants and Explosives

Water Treatment

Nanomaterials

2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 291.5 g/mol. It is classified under the category of hydrazine derivatives, characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenylhydrazine structure. The compound appears as a brown powder and has a melting point ranging from 208 to 209 °C . Its IUPAC name is 1-[2-bromo-5-(trifluoromethyl)phenyl]hydrazine hydrochloride, and it is often used in various chemical syntheses and biological studies.

- Hydrazine group: Hydrazines can be toxic and irritating. They may also be flammable [].

- Aromatic halides: Brominated aromatic compounds can have varying degrees of toxicity depending on the structure [].

- Fluorine substitution: Trifluoromethyl groups can affect the overall stability and reactivity of the molecule.

The reactivity of 2-bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride primarily involves nucleophilic substitution reactions due to the presence of the bromine atom, which can be replaced by various nucleophiles. Additionally, the hydrazine functional group allows for condensation reactions, making this compound useful in synthesizing more complex organic molecules.

For example, it can react with carbonyl compounds to form hydrazones, which are valuable intermediates in organic synthesis. The trifluoromethyl group enhances the compound's electrophilicity and can influence its reactivity in various reactions, such as electrophilic aromatic substitution .

Research indicates that 2-bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride exhibits notable biological activities, particularly in the field of medicinal chemistry. It has been studied for its potential as an anticancer agent and for its ability to inhibit certain enzymes involved in cancer progression. The trifluoromethyl group is known to enhance lipophilicity, which can improve bioavailability and cellular uptake .

Moreover, preliminary studies suggest that this compound may have antimicrobial properties, although further investigation is required to fully elucidate its pharmacological profile.

The synthesis of 2-bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride can be achieved through several methods:

- Starting Materials: The synthesis typically begins with 2-bromo-5-(trifluoromethyl)aniline, which undergoes a reaction with hydrazine hydrate in the presence of hydrochloric acid.

- Procedure:

- Dissolve 2-bromo-5-(trifluoromethyl)aniline in an appropriate solvent.

- Add hydrazine hydrate dropwise while stirring.

- Heat the mixture under reflux conditions for several hours.

- Upon completion, cool the reaction mixture and precipitate the product by adding hydrochloric acid.

- Purification: The crude product can be purified through recrystallization or chromatography techniques .

2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride finds applications in various fields:

- Medicinal Chemistry: As a precursor for synthesizing pharmaceutical compounds with potential anticancer and antimicrobial properties.

- Organic Synthesis: Used as an intermediate in the preparation of more complex organic molecules.

- Material Science: Investigated for use in developing new materials with unique properties due to its trifluoromethyl group .

Interaction studies involving 2-bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride focus on its binding affinity with biological targets. Preliminary data suggest that it may interact with specific enzymes or receptors involved in metabolic pathways related to cancer. Further studies using techniques such as molecular docking and enzyme inhibition assays are necessary to better understand these interactions and their implications for drug design .

Several compounds share structural similarities with 2-bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Bromo-4-(trifluoromethyl)aniline | C7H6BrF3N | Different position of bromine |

| 3-Bromo-5-(trifluoromethyl)phenylhydrazine | C7H6BrF3N2 | Variation in hydrazine substitution |

| 2-Chloro-5-(trifluoromethyl)phenylhydrazine | C7H6ClF3N2 | Chlorine instead of bromine |

Uniqueness: The presence of both bromine and trifluoromethyl groups distinguishes 2-bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride from its analogs, potentially enhancing its biological activity and reactivity compared to similar compounds .